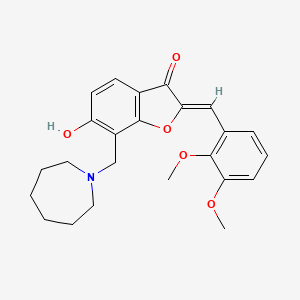
(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O5, with a molecular weight of approximately 320.35 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.
Antioxidant Properties
Research indicates that benzofuran derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that such compounds can inhibit lipid peroxidation and improve cellular antioxidant defenses.
Anticancer Activity
Several studies have investigated the anticancer potential of benzofuran derivatives. The compound under discussion has shown promising results in vitro against various cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to (Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory conditions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzofuran derivatives. They may exert protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
Case Studies
- Antioxidant Activity : A study evaluating various benzofuran derivatives found that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant properties.
- Anticancer Activity : In a comparative study, this compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to standard chemotherapeutic agents.
- Neuroprotective Effects : An animal model study demonstrated that administration of the compound significantly reduced neuronal loss in models of Alzheimer’s disease by decreasing amyloid-beta accumulation and tau phosphorylation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | Study on antioxidant effects |
| Anticancer | Induction of apoptosis | Cancer cell line studies |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | Inflammatory response studies |
| Neuroprotective | Reduction of neuroinflammation | Neuroprotection studies |
Eigenschaften
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-28-20-9-7-8-16(23(20)29-2)14-21-22(27)17-10-11-19(26)18(24(17)30-21)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVYOUQOFKHMO-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














